![molecular formula C18H13ClF3N3OS B2498194 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 851079-26-0](/img/structure/B2498194.png)
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
This compound belongs to a class of chemically synthesized molecules featuring imidazole and acetamide functional groups, alongside specific substituents like chlorophenyl and trifluoromethylphenyl groups. These characteristics suggest its potential for diverse chemical and biological applications, excluding drug use and dosage considerations as per the request.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from selected phenyl or imidazolyl precursors. These processes may include condensation, substitution, and cyclization reactions, tailored to introduce specific functional groups like thiophene, oxadiazole, or thiazolyl into the final molecule. An example includes the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, demonstrating the intricate steps and conditions required for such syntheses (Sharma et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized by single crystal X-ray diffraction. These molecules tend to exhibit specific geometric orientations, such as planar ring structures and angles between different molecular planes, indicating strong intramolecular and possibly intermolecular interactions. For instance, certain synthesized compounds feature nearly perpendicular orientations between the imidazole and phenyl rings, with additional stabilization by hydrogen bonding and π-π interactions (Sharma et al., 2017).
Scientific Research Applications
Structural and Chemical Properties
Compounds with similar structural features have been synthesized and their crystal structures analyzed to understand their molecular configurations and intermolecular interactions. For example, compounds featuring chlorophenyl, bromophenyl, and heterocyclic rings have been synthesized, revealing V-shaped molecular structures and various intermolecular interactions forming 3-D arrays (Boechat et al., 2011). This structural analysis is crucial for understanding how these compounds can be further modified or utilized in various applications.
Antitumor and Anticancer Activities
Several derivatives have been synthesized and evaluated for their antitumor activity. Notably, compounds with benzothiazole and benzimidazole derivatives have shown significant anticancer activity against a variety of cancer cell lines (Yurttaş et al., 2015). This suggests potential applications in developing new cancer therapies.
Antibacterial Properties
Compounds synthesized from related structures have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The studies indicated moderate to good activity, highlighting the potential use of these compounds in creating new antibiotics (Desai et al., 2008).
Ligand for Metal-Based Chemotherapy
Research into metal-based chemotherapy has utilized compounds with structures similar to the query compound as ligands. These studies aim to explore the therapeutic potential against tropical diseases, with certain complexes showing promise as novel treatments (Navarro et al., 2000).
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-12-5-7-13(8-6-12)25-10-9-23-17(25)27-11-16(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJKOBGTQBWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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